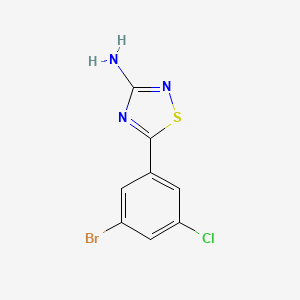![molecular formula C8H11BrN2S B15253221 5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B15253221.png)
5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is an organic compound with the molecular formula C₈H₁₁BrN₂S. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole typically involves the reaction of cyclobutylmethyl bromide with thiadiazole derivatives under controlled conditions. One common method includes the use of a nitrogen-transfer reagent, such as 5-methyl-1,3,4-thiadiazole-2-amine, in the presence of a base like potassium hydroxide (KOH) at room temperature . This reaction is carried out under normal atmospheric conditions and yields the desired product with high efficiency .
Chemical Reactions Analysis
5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential antimicrobial and herbicidal activities.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Chemical Biology: It serves as a building block for the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. The bromomethyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or pathways. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
Similar compounds to 5-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole include:
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole: This compound has a similar structure but differs in the position of the thiadiazole ring.
Other Thiadiazole Derivatives: Various thiadiazole derivatives with different substituents exhibit unique biological activities and chemical properties.
Properties
Molecular Formula |
C8H11BrN2S |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
5-[[1-(bromomethyl)cyclobutyl]methyl]thiadiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-6-8(2-1-3-8)4-7-5-10-11-12-7/h5H,1-4,6H2 |
InChI Key |
NHQGIJFCZCJUOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CN=NS2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



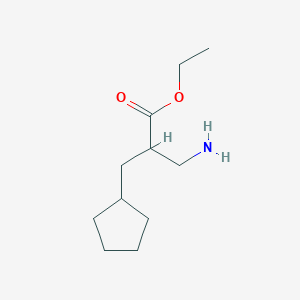
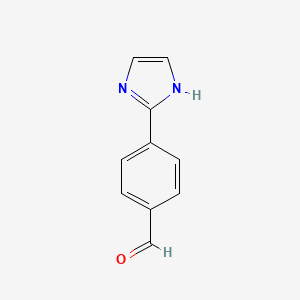
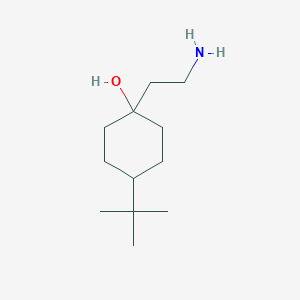
![1-[(2-Methylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15253175.png)
![4-[(3-Chlorobenzyl)amino]butanoic acid](/img/structure/B15253179.png)
![5-[Methyl(oxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B15253186.png)
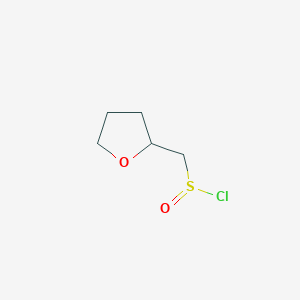
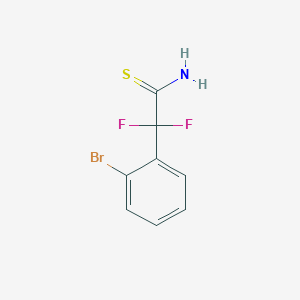
![[(3,4-Difluorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B15253208.png)
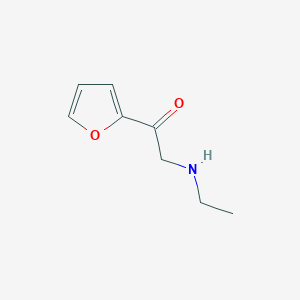
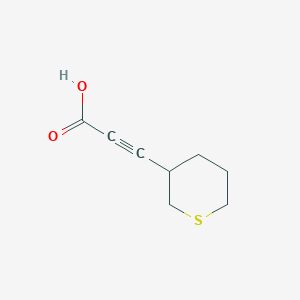
amine](/img/structure/B15253233.png)
